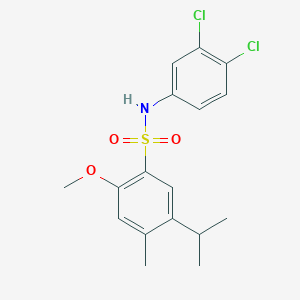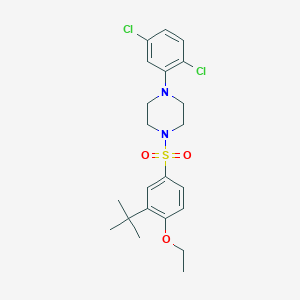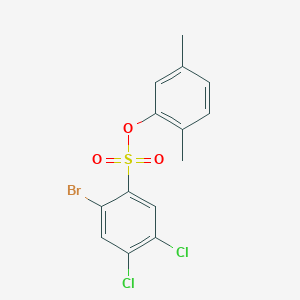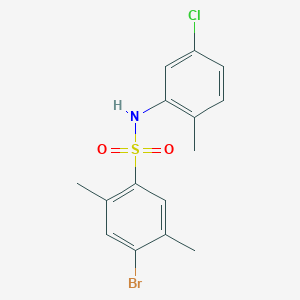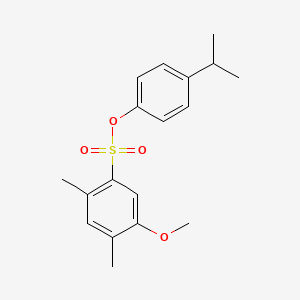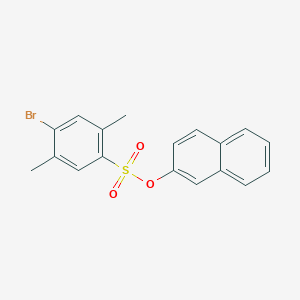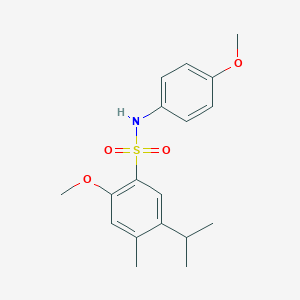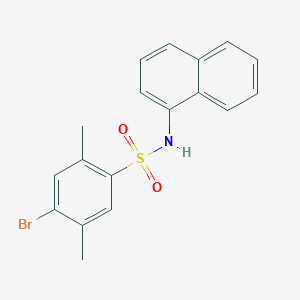
4-bromo-2,5-dimethyl-N-naphthalen-1-ylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-2,5-dimethyl-N-naphthalen-1-ylbenzenesulfonamide, also known as DNBS, is a chemical compound that has been widely used in scientific research. DNBS is a sulfonamide compound that contains a naphthalene ring and a benzene ring, with a bromine atom and two methyl groups attached to the naphthalene ring. This compound has been used in various studies due to its unique chemical properties and biological effects.
Mécanisme D'action
The mechanism of action of 4-bromo-2,5-dimethyl-N-naphthalen-1-ylbenzenesulfonamide is not fully understood, but it is believed to involve the activation of T cells in the colon. This compound is thought to act as a hapten by binding to proteins in the colon, forming a complex that is recognized by T cells as foreign. This triggers an immune response that leads to inflammation and tissue damage.
Biochemical and Physiological Effects
This compound-induced colitis is characterized by inflammation, ulceration, and tissue damage in the colon. This is accompanied by an increase in pro-inflammatory cytokines such as TNF-α and IL-1β, as well as infiltration of immune cells such as T cells and macrophages. This compound-induced colitis also leads to changes in the gut microbiota, with a decrease in beneficial bacteria and an increase in harmful bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
4-bromo-2,5-dimethyl-N-naphthalen-1-ylbenzenesulfonamide-induced colitis is a widely used model for studying IBD and testing potential therapies. The advantages of this model include its reproducibility, its ability to induce a T-cell-mediated immune response, and its similarity to human IBD in terms of histopathology and cytokine profiles. However, there are also limitations to this model, such as its acute nature and the fact that it only induces colitis in the distal colon.
Orientations Futures
There are several future directions for research on 4-bromo-2,5-dimethyl-N-naphthalen-1-ylbenzenesulfonamide-induced colitis. One area of interest is the role of the gut microbiota in the development of colitis and the potential for microbiota-targeted therapies. Another area of interest is the identification of new therapeutic targets for IBD based on the mechanisms of this compound-induced colitis. Additionally, there is a need for more studies on the long-term effects of this compound-induced colitis and its potential for inducing chronic colitis.
Méthodes De Synthèse
The synthesis of 4-bromo-2,5-dimethyl-N-naphthalen-1-ylbenzenesulfonamide involves the reaction of 4-bromo-2,5-dimethylnaphthalene with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a white crystalline solid with a melting point of 184-186°C.
Applications De Recherche Scientifique
4-bromo-2,5-dimethyl-N-naphthalen-1-ylbenzenesulfonamide has been widely used in scientific research as a hapten to induce colitis in animal models. It has been shown to induce a T-cell-mediated immune response in the colon, leading to inflammation and tissue damage. This compound-induced colitis has been used as a model for studying the pathogenesis of inflammatory bowel disease (IBD) and for testing potential therapies for IBD.
Propriétés
IUPAC Name |
4-bromo-2,5-dimethyl-N-naphthalen-1-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO2S/c1-12-11-18(13(2)10-16(12)19)23(21,22)20-17-9-5-7-14-6-3-4-8-15(14)17/h3-11,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJOIEKEJIHTIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-dichloro-5-fluoro-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7440303.png)
![4,6-dimethyl-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]pyridine-2-carboxamide](/img/structure/B7440309.png)
![3-chloro-2-methyl-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7440311.png)
![6-ethoxy-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]pyridine-3-carboxamide](/img/structure/B7440314.png)
